molecular formula C12H15ClF3N B11805954 3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride

3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride

Katalognummer: B11805954
Molekulargewicht: 265.70 g/mol
InChI-Schlüssel: IVVPZQRUTDKZAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity for these targets, leading to various biological effects . The compound may modulate specific signaling pathways, influencing cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride is unique due to the specific positioning of fluorine atoms on both the benzyl and piperidine rings.

Eigenschaften

Molekularformel

C12H15ClF3N

Molekulargewicht

265.70 g/mol

IUPAC-Name

3,3-difluoro-4-[(4-fluorophenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C12H14F3N.ClH/c13-11-3-1-9(2-4-11)7-10-5-6-16-8-12(10,14)15;/h1-4,10,16H,5-8H2;1H

InChI-Schlüssel

IVVPZQRUTDKZAN-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC(C1CC2=CC=C(C=C2)F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.